1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone
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Overview
Description
1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical and biological properties. The molecular formula of this compound is C10H8FNO2, and it has a molecular weight of 193.17 g/mol .
Preparation Methods
The synthesis of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. This reaction can be carried out under mild conditions and often results in high yields . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The isoxazole ring can participate in hydrogen bonding and other interactions, contributing to its overall activity .
Comparison with Similar Compounds
1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone: This compound has a methyl group instead of an ethanone group, which affects its chemical properties and reactivity.
1-(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)ethanone: The presence of a methoxy group instead of a fluorophenyl group results in different biological activities.
(3-(3-Fluorophenyl)isoxazol-5-yl)methanol: This compound has a hydroxyl group, which influences its solubility and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
889939-03-1 |
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Molecular Formula |
C11H8FNO2 |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
1-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone |
InChI |
InChI=1S/C11H8FNO2/c1-7(14)10-6-11(15-13-10)8-2-4-9(12)5-3-8/h2-6H,1H3 |
InChI Key |
BIYBDUDVLCUYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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